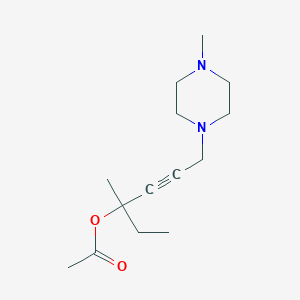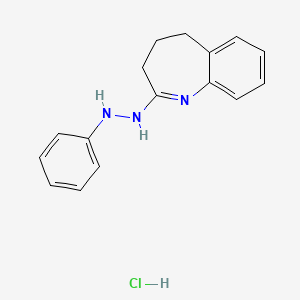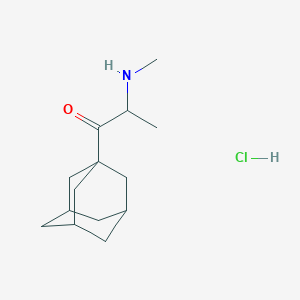
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate, also known as EMB, is a chemical compound that has been used in scientific research for its various biological and pharmacological properties. EMB belongs to the family of piperazine compounds and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has also been shown to increase the levels of serotonin and norepinephrine, leading to antidepressant effects. Additionally, 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate in lab experiments is its relatively low toxicity. It has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation is that 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate is not very water-soluble, making it difficult to administer in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research could be done to better understand its mechanism of action and potential use in treating other neurological disorders. Finally, more studies could be done to investigate the potential side effects and toxicity of 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate.
Métodos De Síntesis
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate can be synthesized through various methods. One such method involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 1-ethyl-1-methyl-2-butyn-1-ol in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate.
Aplicaciones Científicas De Investigación
1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has been widely used in scientific research for its various biological and pharmacological properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. 1-ethyl-1-methyl-4-(4-methyl-1-piperazinyl)-2-butyn-1-yl acetate has also been studied for its potential use in treating neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
[3-methyl-6-(4-methylpiperazin-1-yl)hex-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-14(3,18-13(2)17)7-6-8-16-11-9-15(4)10-12-16/h5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYCQMNNOQVXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCN(CC1)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methyl-6-(4-methylpiperazin-1-yl)hex-4-yn-3-yl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4958567.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)

![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
